molecular formula C31H21N5Na2O8S B12780957 Disodium 5-((4'-((7-(acetylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)salicylate CAS No. 6459-86-5

Disodium 5-((4'-((7-(acetylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)salicylate

Cat. No.: B12780957
CAS No.: 6459-86-5
M. Wt: 669.6 g/mol
InChI Key: MJQBIKNFJPVEOF-UHFFFAOYSA-L
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Description

Disodium 5-[[4’-[[7-(acetylamino)-1-hydroxy-3-sulfonato-2-naphthyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. It is commonly used in textile, food, and cosmetic industries due to its stability and color properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 5-[[4’-[[7-(acetylamino)-1-hydroxy-3-sulfonato-2-naphthyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate involves multiple steps, starting with the diazotization of 7-(acetylamino)-1-hydroxy-3-sulfonato-2-naphthylamine. This intermediate is then coupled with 4-aminobiphenyl-4’-azo-salicylic acid under controlled pH conditions to form the final azo compound. The reaction typically requires acidic conditions for diazotization and slightly alkaline conditions for the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations. The final product is purified through crystallization and filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Disodium 5-[[4’-[[7-(acetylamino)-1-hydroxy-3-sulfonato-2-naphthyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium 5-[[4’-[[7-(acetylamino)-1-hydroxy-3-sulfonato-2-naphthyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The sulfonate groups enhance its solubility, allowing it to penetrate biological membranes more effectively. The acetylamino group can undergo hydrolysis, releasing active metabolites that can further interact with cellular components .

Comparison with Similar Compounds

Disodium 5-[[4’-[[7-(acetylamino)-1-hydroxy-3-sulfonato-2-naphthyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate is unique due to its specific combination of functional groups, which confer distinct properties. Similar compounds include:

  • Disodium 4-[[4’-[[7-(acetylamino)-1-hydroxy-3-sulfonato-2-naphthyl]azo][1,1’-biphenyl]-4-yl]azo]benzoate
  • Disodium 5-[[4’-[[7-(acetylamino)-1-hydroxy-3-sulfonato-2-naphthyl]azo][1,1’-biphenyl]-4-yl]azo]phthalate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and physical properties .

Properties

CAS No.

6459-86-5

Molecular Formula

C31H21N5Na2O8S

Molecular Weight

669.6 g/mol

IUPAC Name

disodium;5-[[4-[4-[(7-acetamido-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C31H23N5O8S.2Na/c1-17(37)32-23-11-6-20-14-28(45(42,43)44)29(30(39)25(20)15-23)36-34-22-9-4-19(5-10-22)18-2-7-21(8-3-18)33-35-24-12-13-27(38)26(16-24)31(40)41;;/h2-16,38-39H,1H3,(H,32,37)(H,40,41)(H,42,43,44);;/q;2*+1/p-2

InChI Key

MJQBIKNFJPVEOF-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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